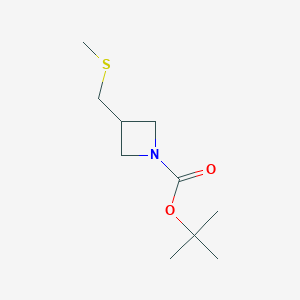
tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate
Numéro de catalogue B8504752
Poids moléculaire: 217.33 g/mol
Clé InChI: YDIKMTZPNAYJCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08283345B2
Procedure details


Methanesulfonyl chloride (0.53 mL, 6.8 mmol) was added dropwise to a stirred solution of 9 (530 mg, 2.8 mmol) and Hunig's base (0.986 mL, 5.6 mmol) in CH2Cl2 (10 mL) and left overnight at room temperature. The reaction was then diluted with CH2Cl2 (100 mL) and washed with water (25 mL), brine (25 mL), dried (MgSO4) and concentrated in vacuo. Sodium thiomethoxide (218 mg, 3109 μmol) was added portionwise to a solution of the residue, presumably tert-butyl 3-(methanesulfonyloxymethyl)azetidine-1-carboxylate (550 mg, 73%), in DMF (5 mL) and stirred at room temperature overnight. The reaction was diluted with toluene (100 mL) and washed with water (25 mL), brine (25 mL), dried (MgSO4) and concentrated in vacuo. Chromatography (MeOH/CH2Cl2=5:95) of the resulting residue afforded 13 as an oil (120 mg, 27%). 1H NMR (CDCl3): δ 3.98 (m, 2H), 3.54 (m, 2H), 2.65 (brs, 3H), 2.03 (s, 3H), 1.37 (s, 9H). 13C NMR (CDCl3): δ 155.3, 78.3, 53.1, 37.4, 27.4, 14.5.





Quantity
550 mg
Type
reactant
Reaction Step Two




Name
Yield
27%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=O)=O.O[CH2:7][CH:8]1[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]1.CCN(C(C)C)C(C)C.C[S-].[Na+].CS(OCC1CN(C(OC(C)(C)C)=O)C1)(=O)=O>C(Cl)Cl.CN(C=O)C.C1(C)C=CC=CC=1>[CH3:1][S:2][CH2:7][CH:8]1[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
530 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCC1CN(C1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.986 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
218 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[S-].[Na+]
|
|
Name
|
|
|
Quantity
|
550 mg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OCC1CN(C1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with water (25 mL), brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (25 mL), brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSCC1CN(C1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
